molecular formula C9H7F2NO3 B13473144 2,2-Difluoro-1-(4-nitrophenyl)propan-1-one

2,2-Difluoro-1-(4-nitrophenyl)propan-1-one

Cat. No.: B13473144
M. Wt: 215.15 g/mol
InChI Key: WVIALLKEVDXXTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-nitrophenyl)propan-1-one typically involves the reaction of 4-nitrobenzaldehyde with difluoroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-1-(4-nitrophenyl)propan-1-one is utilized in a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the area of anti-inflammatory and anticancer agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-nitrophenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro group and fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-(4-nitrophenyl)propan-1-one is unique due to the presence of both fluorine atoms and a nitrophenyl group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

Molecular Formula

C9H7F2NO3

Molecular Weight

215.15 g/mol

IUPAC Name

2,2-difluoro-1-(4-nitrophenyl)propan-1-one

InChI

InChI=1S/C9H7F2NO3/c1-9(10,11)8(13)6-2-4-7(5-3-6)12(14)15/h2-5H,1H3

InChI Key

WVIALLKEVDXXTM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])(F)F

Origin of Product

United States

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